molecular formula C13H16N4O3 B2802960 ethyl 1-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]-3-methyl-1H-pyrazole-4-carboxylate CAS No. 477713-80-7

ethyl 1-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]-3-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2802960
CAS No.: 477713-80-7
M. Wt: 276.296
InChI Key: ILWGNFDXOFCIRU-JXMROGBWSA-N
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Description

Ethyl 1-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]-3-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a cyano-dimethylamino methylidene acetyl group at position 1 and an ethyl carboxylate at position 3. The compound’s cyano and dimethylamino groups are common in bioactive molecules, implying possible applications in drug discovery or pesticide development .

Properties

IUPAC Name

ethyl 1-[(E)-2-cyano-3-(dimethylamino)prop-2-enoyl]-3-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-5-20-13(19)11-8-17(15-9(11)2)12(18)10(6-14)7-16(3)4/h7-8H,5H2,1-4H3/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWGNFDXOFCIRU-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1C)C(=O)C(=CN(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CN(N=C1C)C(=O)/C(=C/N(C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]-3-methyl-1H-pyrazole-4-carboxylate, commonly referred to by its CAS number 477713-80-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its structure, synthesis, and biological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4O3C_{13}H_{16}N_{4}O_{3} with a molecular weight of approximately 276.29 g/mol. Its structure includes a pyrazole ring, which is known for various biological activities.

Key Physical Properties

PropertyValue
Boiling Point487.8 ± 55.0 °C (Predicted)
Density1.18 ± 0.1 g/cm³ (Predicted)
pKa0.47 ± 0.70 (Predicted)

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure the formation of the desired pyrazole derivative. The synthetic pathways often utilize techniques such as microwave-assisted synthesis or solvent-free reactions to enhance yield and purity.

Antimicrobial and Anticancer Properties

Research indicates that compounds in the pyrazole class exhibit significant antimicrobial and anticancer activities. This compound has shown promising results in preliminary studies:

  • Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits inhibitory activity against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Anticancer Activity : Preliminary assays indicate that the compound may inhibit cell proliferation in certain cancer cell lines, although specific IC50 values need further investigation.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease pathways:

  • Dihydroorotate dehydrogenase (DHODH) : A study reported weak inhibitory activity against PfDHODH at concentrations around 50 µM, with some derivatives showing up to 30% inhibition compared to controls .

Case Studies

Several case studies have been documented regarding the efficacy of pyrazole derivatives in treating various conditions:

  • Cancer Treatment : A case study involving a series of pyrazole derivatives indicated that modifications on the pyrazole ring significantly influenced their anticancer activity, with some compounds achieving notable selectivity towards tumor cells .
  • Infectious Diseases : Another study focused on the antimicrobial properties of pyrazoles, highlighting their potential as lead compounds for developing new antibiotics against resistant strains .

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the compound . For instance, derivatives similar to ethyl 1-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]-3-methyl-1H-pyrazole-4-carboxylate have demonstrated significant inhibitory effects on cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKAs), which are crucial in cancer cell proliferation and survival. One study reported that certain pyrazolo[1,5-a]pyrimidine derivatives exhibited IC50 values as low as 0.09 µM against CDK2, indicating potent activity comparable to established inhibitors .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of pyrazole compounds. Research has indicated that some pyrazole derivatives can inhibit neurotoxin secretion in human monocytic cells without exhibiting cytotoxic effects . This suggests potential therapeutic applications in neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole or cyanoacetic acid derivatives. The incorporation of dimethylamino groups enhances the compound's reactivity and biological activity .

Case Study 1: Anticancer Activity

In a comparative study involving various pyrazolo compounds, this compound was tested alongside other analogs. The results indicated that modifications in substituents significantly affected the anticancer activity, with certain derivatives showing up to 43.9% growth inhibition across multiple cancer cell lines .

Case Study 2: Neurotoxicity Inhibition

In a separate investigation focusing on neurotoxicity, researchers evaluated the impact of various pyrazole derivatives on THP-1 cells. The findings revealed that specific compounds could inhibit neurotoxin secretion effectively while maintaining cell viability, suggesting their potential use in treating neuroinflammatory conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related analogs from the evidence, focusing on core structures, substituents, synthesis, and applications.

Compound Name Core Structure Key Substituents Synthesis Method Potential Applications References
Ethyl 1-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]-3-methyl-1H-pyrazole-4-carboxylate (Target) Pyrazole - Ethyl carboxylate
- Cyano-dimethylamino methylidene acetyl
Likely condensation with cyanoacetate Pharmaceuticals/Agrochemicals
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) Pyran-pyrazole - Ethyl carboxylate
- Cyano, amino, phenyl
Condensation of malononitrile/cyanoacetate Pharmaceutical intermediates
Ethyl (Z)-N-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate (9) Enamine - Cyano, dimethylamino
- Pyridinyl
Bredereck’s reagent reaction Bioactive molecule synthesis
Ethyl 3-((E)-1-(2-((E)-2-cyano-2-(4-methyl-3-phenyl-5-((E)-phenyldiazenyl)thiazol-2(3H)-ylidene)-acetyl)hydrazono)ethyl)-1,5-diphenyl-1H-pyrazole-4-carboxylate (16a) Pyrazole-thiazole - Ethyl carboxylate
- Cyano, phenyl, thiazole, diazenyl
Multi-step condensation Agrochemical/Pharmaceutical lead
Ethyl ((1-((dimethylamino)carbonyl)-3-(1,1-dimethylethyl)-1H-1,2,4-triazol-5-yl)thio)acetate (Triazamate) Triazole - Ethyl carboxylate
- Dimethylamino, tert-butyl
Sulfur-based alkylation Pesticide (insect growth regulator)
Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate Pyrrole - Ethyl carboxylate
- Cyano, methylpyrrole
Aldol condensation Intermediate for 2-pyridone drugs

Key Observations:

Structural Diversity: The target compound’s pyrazole core distinguishes it from pyran (11b), thiazole (16a), and triazole (Triazamate) derivatives. Substituents like phenyl (11b, 16a) or pyridinyl (9) introduce steric bulk and electronic effects, which may influence bioavailability or target binding .

Synthetic Pathways: Ethyl cyanoacetate is a common precursor in synthesizing cyano-containing esters (e.g., 11b, Triazamate, and the target compound) via condensation or alkylation . Bredereck’s reagent (tert-butoxybis(dimethylamino)methane) is critical for introducing dimethylamino groups, as seen in compound 9 .

Physicochemical Properties: The ethyl carboxylate group enhances solubility in polar solvents across all compounds.

Biological Relevance: Cyano and dimethylamino groups are prevalent in pesticides (Triazamate) and pharmaceuticals (11b, 16a), implying the target compound may exhibit similar bioactivity . Pyrrole-based esters () are intermediates in medicinal chemistry, highlighting the versatility of cyano-acetate derivatives .

Q & A

Q. What methodologies are used to elucidate the reaction mechanisms involved in synthesizing this compound?

  • Methodological Answer : Isotopic labeling (e.g., ¹³C tracing) identifies key intermediates. In situ FTIR monitors reaction progress, while density functional theory (DFT) calculates activation energies for proposed pathways. For example, cyano group participation in cyclization steps was confirmed via these methods .

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